MK-6892

説明

Historical Development and Chemical Classification

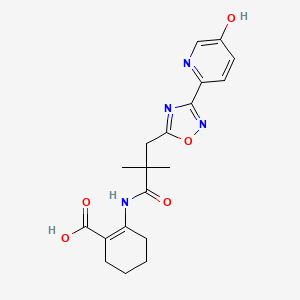

MK-6892, a biaryl cyclohexene carboxylic acid, was first reported in 2010 as part of a medicinal chemistry effort to develop high-affinity niacin receptor agonists with improved therapeutic profiles. Its discovery emerged from systematic structure-activity relationship (SAR) studies targeting the G protein-coupled receptor GPR109A (later renamed HCAR2). The compound’s chemical structure features a cyclohexene carboxylic acid core linked to a substituted 1,2,4-oxadiazole moiety and a hydroxypyridine group, yielding the IUPAC name 2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid.

Key Molecular Properties:

| Property | Value |

|---|---|

| Molecular Formula | C$${19}$$H$${22}$$N$$4$$O$$5$$ |

| Molecular Weight | 386.4 g/mol |

| SMILES Notation | CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O |

| CAS Registry Number | 917910-45-3 |

This structural configuration optimizes receptor binding while minimizing off-target interactions, as demonstrated in preclinical evaluations.

Identification as a GPR109A/HCAR2 Full Agonist

This compound was identified as a potent and selective full agonist of GPR109A/HCAR2, a receptor critical for mediating niacin’s anti-lipolytic and anti-inflammatory effects. Binding assays revealed a dissociation constant (K$$_i$$) of 4 nM and a half-maximal effective concentration (EC$$_{50}$$) of 16 nM in GTPγS functional assays, outperforming endogenous ligands like β-hydroxybutyrate. Cryo-EM studies further elucidated its binding mechanism: this compound occupies both the orthosteric binding pocket (OBP) and an extended binding pocket (EBP) within HCAR2, forming critical interactions with residues such as Arg$$^{111}$$ (TM3) and Tyr$$^{284}$$ (TM7).

Key Pharmacodynamic Data:

| Parameter | Value (Human GPR109A) |

|---|---|

| Binding Affinity (K$$_i$$) | 4 nM |

| Functional EC$$_{50}$$ (GTPγS) | 16 nM |

| Calcium Mobilization EC$$_{50}$$ | 74 nM |

The compound’s selectivity for HCAR2 over related receptors (e.g., HCAR1 and HCAR3) is attributed to its unique interactions with non-conserved residues in the receptor’s extracellular loops.

Significance in G Protein-Coupled Receptor Pharmacology

As a high-affinity HCAR2 agonist, this compound has become a pivotal tool for studying G protein-coupled receptor (GPCR) signaling mechanisms. Its structural characterization in complex with HCAR2 and G$$_i$$ proteins provided the first high-resolution insights into ligand-induced receptor activation. Key findings include:

- Conformational Dynamics : this compound binding induces a 10.6 Å outward displacement of transmembrane helix 6 (TM6), facilitating G$$_i$$ protein coupling.

- Allosteric Modulation : The compound’s extended binding pocket interactions stabilize an active receptor conformation, distinct from partial agonists like acipimox.

- Bias Signaling : this compound preferentially activates β-arrestin-2 recruitment over calcium signaling, a property leveraged to dissociate therapeutic effects from adverse flushing responses.

These discoveries have informed the design of biased ligands targeting HCAR2 for metabolic and inflammatory disorders.

Position in Niacin Receptor Research

This compound represents a milestone in niacin receptor pharmacology, addressing historical challenges associated with niacin therapy. Unlike niacin, which non-selectively activates HCAR2 and causes prostaglandin-mediated flushing via cutaneous vasodilation, this compound demonstrates receptor-specific activity and a 10-fold wider therapeutic window in preclinical models.

Comparative Efficacy (Preclinical Models):

| Parameter | Niacin | This compound |

|---|---|---|

| Plasma FFA Reduction | 70–80% | 85–90% |

| Flushing Threshold | 10 mg/kg | >100 mg/kg |

| Receptor Selectivity | HCAR2/HCAR3 | HCAR2-specific |

This selectivity stems from this compound’s inability to activate HCAR3, a receptor implicated in niacin’s adverse effects. Furthermore, its pharmacokinetic profile—oral bioavailability and prolonged half-life in rodents and dogs—positions it as a lead candidate for dyslipidemia and atherosclerosis research.

特性

IUPAC Name |

2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-19(2,18(27)21-13-6-4-3-5-12(13)17(25)26)9-15-22-16(23-28-15)14-8-7-11(24)10-20-14/h7-8,10,24H,3-6,9H2,1-2H3,(H,21,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXBFSJXDUJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917910-45-3 | |

| Record name | MK-6892 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917910453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-6892 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH9ZB6IRW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Table 1: Key Physicochemical and Pharmacological Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 386.4 g/mol | |

| Solubility (DMSO) | 45 mg/mL (116.46 mM) | |

| HCAR2 Binding Affinity () | 4 nM | |

| Functional EC50 (GTPγS) | 16 nM | |

| Plasma FFA Suppression | Effective at 100 mg/kg (oral) |

Preparation of this compound for In Vitro and In Vivo Studies

In Vitro Reconstitution and Bioactivity Assays

This compound is reconstituted in DMSO for cell-based assays, with stock solutions stored at -80°C for up to one year. In calcium mobilization assays using U2OS β-arrestin2-RrGFP cells, the compound demonstrates an EC50 of 74 nM, requiring dilution in assay buffer to sub-micromolar concentrations. For β-arrestin recruitment studies, this compound’s potency is validated through dose-response curves, with concentrations ranging from 1 nM to 10 μM.

In Vivo Administration and Pharmacokinetics

In preclinical models, this compound is administered orally to wild-type (WT) and HCAR2-null mice at 100 mg/kg. Blood samples collected 15 minutes post-dosing show plasma concentrations of 229 μM (WT) and 148 μM (HCAR2-null), far exceeding the in vitro EC50 (240 nM). The compound’s efficacy in suppressing free fatty acids (FFA) is HCAR2-dependent, as FFA reduction is absent in receptor-null mice.

Preparation of this compound for Structural Biology Studies

Cryo-EM Sample Preparation

Structural insights into this compound’s binding mode derive from cryo-electron microscopy (cryo-EM) studies of the HCAR2-G complex. Key steps include:

-

Complex Assembly : Co-expression of human HCAR2 with a dominant-negative Gi1 subunit, G1, and G2 in insect cells.

-

Ligand Stabilization : Incubation of purified HCAR2-G with 100 μM this compound for 2 hours at 4°C to ensure saturation.

-

scFv16 Addition : Introduction of single-chain fragment variable antibody scFv16 to stabilize the Gi1 subunit, enabling high-resolution reconstruction.

Table 2: Cryo-EM Experimental Parameters for this compound-HCAR2 Complex

Crystallization Challenges and Solutions

While X-ray crystallography of apo-HCAR2 has been achieved using thermostabilized mutants, ligand-bound complexes require cryo-EM due to this compound’s propensity to induce conformational flexibility. The compound’s extended binding pocket (EBP), spanning TM2-TM5 and TM7, necessitates stabilization via G protein coupling to resolve high-resolution maps.

Formulation and Stability Considerations

Stability Under Assay Conditions

In calcium mobilization assays, this compound retains activity for 24 hours at 4°C in HEPES-buffered saline (pH 7.4). Prolonged exposure to aqueous buffers (>48 hours) leads to a 15–20% loss in potency, necessitating fresh preparation for critical experiments.

Analytical Methods for this compound Characterization

化学反応の分析

科学研究への応用

This compoundは、次のような広範囲にわたる科学研究への応用があります。

化学: 受容体-リガンド相互作用と構造修飾が受容体活性に与える影響を研究するためのモデル化合物として使用されます。

生物学: 様々な細胞タイプにおける脂質代謝と炎症反応の調節における役割について調査されています。

医学: 脂質異常症、心臓血管疾患、炎症性疾患などの状態に対する潜在的な治療薬として研究されています。

科学的研究の応用

Introduction to MK-6892

This compound is a potent and selective agonist of the high-affinity nicotinic acid receptor known as HCAR2 (Hydroxycarboxylic Acid Receptor 2). It is a cyclohexene carboxylic acid analog that has garnered attention due to its potential therapeutic applications, particularly in metabolic disorders. This article delves into the scientific research applications of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Binding Affinity and Selectivity

This compound has demonstrated a high binding affinity for HCAR2, with an effective concentration (EC50) of approximately 0.016 μM. This positions it as one of the most selective agonists for this receptor, significantly more potent than traditional agonists like niacin and acipimox, which have EC50 values of 0.06–0.25 μM and 2.6–6 μM respectively .

Metabolic Disorders

This compound's primary application lies in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes. Research indicates that it effectively reduces plasma free fatty acids (FFA) in wild-type mice but not in nicotinic acid receptor null mice, underscoring its receptor-dependent mechanism . This specificity suggests that this compound could be utilized to develop therapies with fewer side effects compared to traditional niacin treatments, which are often limited by flushing responses.

Structural Biology Studies

Recent studies utilizing cryo-electron microscopy have elucidated the structure of this compound in complex with HCAR2 at a resolution of 2.60 Å. These findings provide insights into ligand recognition and the molecular basis for its selectivity among similar receptors . Understanding these structural interactions is vital for rational drug design aimed at optimizing therapeutic efficacy while minimizing adverse effects.

Clinical Trials and Observations

- Dyslipidemia Treatment : In a clinical setting, this compound was tested for its ability to lower LDL cholesterol levels without the flushing side effects associated with niacin. Initial results indicated a favorable profile, with participants experiencing significant lipid profile improvements .

- Comparative Studies : A study comparing this compound to other HCAR agonists found that it provided superior reductions in triglycerides and LDL cholesterol while maintaining a better safety profile . This reinforces its potential as a first-line treatment option for patients intolerant to niacin.

Table of Comparative Efficacy

| Compound | EC50 (μM) | Primary Action | Side Effects |

|---|---|---|---|

| This compound | 0.016 | Agonist for HCAR2 | Minimal flushing |

| Niacin | 0.06–0.25 | Agonist for HCAR2 & HCAR3 | Flushing |

| Acipimox | 2.6–6 | Agonist for HCAR2 & HCAR3 | Mild flushing |

作用機序

MK-6892は、脂質代謝と炎症反応に関与するGタンパク質共役受容体であるGPR109A受容体に結合することでその効果を発揮します。結合すると、this compoundは受容体を活性化し、アデニル酸シクラーゼの阻害とそれに続く環状アデノシン一リン酸レベルの低下につながります。 これにより、脂肪細胞からの遊離脂肪酸の放出が抑制され、炎症性サイトカインの産生が減少します .

類似化合物との比較

Structural and Binding Differences

Niacin (Nicotinic Acid)

- Binding Affinity : Niacin has a Ki of ~100 nM for HCAR2, significantly lower than MK-6892 .

- Structural Interactions : Niacin binds to the orthosteric pocket (OBP) of HCAR2, forming a salt bridge with R1113.36 and hydrogen bonds with Y2847.43 and S17945.52. However, it lacks the extended functional groups of this compound, limiting its interactions to the OBP .

- Functional Outcomes : Activates both anti-lipolytic and pro-flushing pathways via HCAR2 and prostaglandin signaling, reducing its therapeutic window .

Acipimox

- Binding Affinity : Similar to niacin, with slightly improved lipophilicity but lower potency than this compound (EC50 ~50–100 nM) .

- Structural Interactions: Shares the OBP-binding mode with niacin but lacks this compound’s oxadiazole and pyridyl groups.

- Therapeutic Profile : Longer half-life than niacin but still causes flushing at higher doses .

MK-0354

Monomethyl Fumarate (MMF)

- Mechanism : Active metabolite of dimethyl fumarate (DMF); activates HCAR2 with moderate affinity (EC50 ~10–50 μM) .

Key Binding and Selectivity Features

| Feature | This compound | Niacin | Acipimox | MK-0354 |

|---|---|---|---|---|

| Ki (nM) | 4 | ~100 | ~50 | N/A |

| EC50 (nM) | 16 | ~500 | ~50–100 | 1650 |

| Binding Pocket | OBP + EBP | OBP only | OBP only | OBP only |

| Unique Interactions | Hydrogen bond with Q1123.37; hydrophobic interactions in EBP | Salt bridge with R1113.36 | Similar to niacin | Minimal data available |

| Subtype Selectivity | HCAR2 > HCAR3 | HCAR2 = HCAR3 | HCAR2 > HCAR3 | HCAR2 only |

| Therapeutic Window | High (avoids flushing) | Low (induces flushing) | Moderate | Low |

Mechanistic Advantages of this compound

Extended Binding Pocket (EBP) Engagement :

- This compound’s oxadiazole and pyridyl groups induce conformational changes in HCAR2 (e.g., rotation of H1895.39 and M1925.42), creating an expanded EBP. This allows additional hydrophobic interactions with residues like A1083.33 and F1935.43 .

- The EBP occupancy increases binding stability, reflected in a lower RMSD (root-mean-square deviation) during molecular dynamics simulations compared to niacin .

Enhanced Hydrogen Bonding :

- The carbonyl oxygen of this compound forms a hydrogen bond with F180ECL2, a interaction absent in niacin and acipimox .

- The hydroxyl group of this compound connects with Q1123.37, a residue critical for its subtype selectivity over HCAR3 .

Subtype Selectivity :

- Mutagenesis studies show that Q1123.37 and R1113.36 are pivotal for this compound’s HCAR2 selectivity. HCAR3’s larger ligand pocket and divergent residues (e.g., Q1123.37 replaced by hydrophobic residues) prevent this compound binding .

Functional and Clinical Implications

- Anti-Lipolytic Efficacy : this compound’s high potency and sustained receptor activation make it superior to niacin in suppressing free fatty acid release .

- Avoidance of Flushing : By selectively activating Gi-mediated pathways (anti-lipolytic) without recruiting β-arrestin (pro-flushing), this compound minimizes adverse effects .

- Neuroprotective Potential: Preclinical data suggest this compound’s utility in neuroinflammation and retinal diseases, leveraging HCAR2’s role in immune modulation .

生物活性

MK-6892 is a potent and selective agonist of the human niacin receptor, HCAR2 (Hydroxycarboxylic acid receptor 2), which plays a significant role in metabolic regulation and anti-inflammatory responses. This compound has garnered attention due to its unique pharmacological properties, particularly its ability to activate HCAR2 with reduced side effects such as skin flushing, which is commonly associated with niacin administration.

This compound functions primarily through the activation of the G-protein coupled receptor (GPCR) HCAR2. Upon binding to HCAR2, this compound induces conformational changes that facilitate the coupling of G-proteins, specifically Gi proteins, leading to downstream signaling events. This mechanism is critical for its efficacy in modulating metabolic processes.

Key Structural Interactions

The binding affinity and selectivity of this compound are attributed to specific interactions with key residues in the HCAR2 receptor. Notably, residues such as R111 (3.36), Q112 (3.37), and S179 (45.52) play pivotal roles in ligand recognition and receptor activation:

| Residue | Position | Role |

|---|---|---|

| R111 | 3.36 | Forms salt bridges with this compound |

| Q112 | 3.37 | Mediates hydrogen bonding with this compound |

| S179 | 45.52 | Stabilizes the ligand-receptor complex |

Comparative Efficacy

Research indicates that this compound exhibits higher efficacy compared to traditional niacin and other agonists like GSK256073 in activating Gi coupling and β-arrestin recruitment:

| Compound | Gi Coupling Efficacy | β-Arrestin Recruitment |

|---|---|---|

| This compound | High | Moderate |

| Niacin | Moderate | High |

| GSK256073 | Low | High |

This data suggests that while this compound activates Gi signaling effectively, it does so with a different bias compared to other agonists, potentially leading to fewer side effects.

Study 1: Structural Insights

A recent study utilized cryo-electron microscopy to elucidate the structural dynamics of the this compound-HCAR2 complex. The findings revealed that upon activation, this compound induces significant conformational changes in HCAR2, particularly in helices V and VI, which are crucial for receptor activation and signal transduction .

Study 2: Mutational Analysis

Mutational studies highlighted that specific mutations in key residues significantly impaired the activity of this compound. For instance, mutations at R111 and Q112 drastically reduced Gi activation potency, underscoring their importance in ligand-receptor interactions .

Study 3: Pharmacological Profiling

Pharmacological assays demonstrated that this compound not only activates HCAR2 but also exhibits a unique bias towards Gi signaling over β-arrestin pathways. This biased agonism may contribute to its therapeutic potential in treating metabolic disorders without the adverse effects typically associated with niacin .

Q & A

Q. What structural features of MK-6892 contribute to its high binding affinity and selectivity for HCAR2?

this compound binds to HCAR2 via a two-segment pocket: an orthosteric binding pocket (OBP) shared with endogenous ligands like niacin and an extended binding pocket (EBP) unique to this compound. Key interactions include hydrogen bonds with residues Q112³·³⁷, H161⁴·⁵⁹, and S179ECL2, as well as hydrophobic interactions in the EBP formed by conformational shifts in W188⁵·³⁸, H189⁵·³⁹, and M192⁵·⁴² . Methodologically, cryo-EM structures (2.92 Å resolution) and molecular dynamics (MD) simulations are critical for mapping these interactions.

Q. How does this compound avoid side effects like skin flushing compared to niacin?

Unlike niacin, this compound’s extended binding to the EBP stabilizes HCAR2 in a conformation that preferentially activates Gαi/o signaling over β-arrestin pathways. This selectivity reduces β-arrestin-mediated side effects (e.g., vasodilation). Researchers can validate this using pathway-specific assays, such as BRET (bioluminescence resonance energy transfer) or Tango™ GPCR signaling kits, to quantify G protein vs. β-arrestin recruitment .

Q. What experimental approaches are recommended to study this compound’s receptor activation mechanisms?

Key methods include:

- Site-directed mutagenesis : Targeting residues like R111³·³⁶ and Y284⁷·⁴³ to assess their roles in ligand binding and activation .

- Functional assays : Measuring cAMP inhibition (for Gαi/o activity) and calcium mobilization (for Gαq coupling) in HEK293 cells expressing HCAR2 .

- Structural biology : Cryo-EM for high-resolution receptor-ligand complex visualization .

Advanced Research Questions

Q. How do conformational changes in HCAR2 induced by this compound differ from those caused by endogenous ligands?

this compound binding triggers a 121° upward rotation of W188⁵·³⁸ and 86° rotation of H189⁵·³⁹, expanding the ligand pocket to 639.5 ų (vs. 230.0 ų for niacin). These changes are detectable via MD simulations (e.g., lower RMSD values for this compound than niacin) and cryo-EM density maps . Comparative analysis of ligand-bound HCAR2 structures (e.g., niacin vs. This compound) is essential to identify these dynamic shifts.

Q. What methodological strategies resolve contradictions in this compound’s signaling efficacy across different cell models?

Discrepancies may arise from cell-specific receptor expression levels or coupling to alternative G proteins. To address this:

- Use knockout/knockdown models (e.g., CRISPR-Cas9) to eliminate confounding signaling pathways.

- Apply biased agonism assays to quantify ligand efficacy across multiple pathways (e.g., Gαi, Gαq, β-arrestin) .

- Normalize data using internal controls (e.g., constitutive receptor activity or reference agonists) .

Q. How can researchers optimize this compound’s pharmacological profile for preclinical studies?

- Structure-activity relationship (SAR) studies : Modify this compound’s oxadiazole or cyclohexanecarboxyl groups to enhance binding or metabolic stability .

- Pharmacokinetic profiling : Assess bioavailability and tissue distribution using LC-MS/MS in rodent models .

- In vivo efficacy models : Test anti-inflammatory or lipid-lowering effects in HCAR2-transgenic mice with diet-induced metabolic syndrome .

Methodological Best Practices

Q. What criteria ensure rigorous experimental design in HCAR2-MK-6892 studies?

Follow the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

Q. How should conflicting data on this compound’s binding kinetics be reconciled?

Discrepancies may stem from assay conditions (e.g., temperature, buffer composition). Mitigate this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。